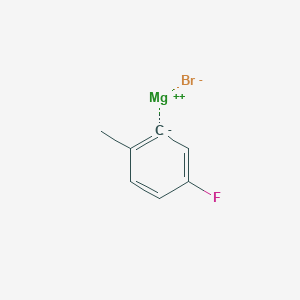

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide

Beschreibung

Eigenschaften

IUPAC Name |

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSOVQIRHRUQIX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380877 | |

| Record name | Magnesium bromide 5-fluoro-2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186496-59-3 | |

| Record name | Magnesium bromide 5-fluoro-2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenylmagnesium bromide is prepared by reacting 5-fluoro-2-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve heating the mixture to facilitate the formation of the Grignard reagent .

Industrial Production Methods

In industrial settings, the preparation of 5-fluoro-2-methylphenylmagnesium bromide can be scaled up using continuous stirred-tank reactors (CSTRs). This method allows for the continuous production of the Grignard reagent, which can then be used in various downstream processes .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes, ketones, and esters. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions

The common reagents used with 5-fluoro-2-methylphenylmagnesium bromide include carbonyl compounds, such as formaldehyde, acetone, and ethyl acetate. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. The reaction temperature can vary but is often maintained at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving 5-fluoro-2-methylphenylmagnesium bromide are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example, reacting it with formaldehyde yields a primary alcohol, while reacting it with acetone yields a tertiary alcohol .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methylphenylmagnesium bromide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-fluoro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The magnesium bromide byproduct is typically removed by aqueous workup .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Grignard Reagents

Substituent Position and Electronic Effects

The reactivity and applications of aryl Grignard reagents are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Fluorine Position: The meta-fluorine in 5-fluoro-2-methylphenylmagnesium bromide deactivates the aromatic ring, slowing nucleophilic attacks compared to non-fluorinated analogs like phenylmagnesium bromide .

- Methyl Group : The ortho-methyl group introduces steric hindrance, further modulating reactivity. For example, 4-fluoro-2-methylphenylmagnesium bromide (para-fluorine) may exhibit different regioselectivity in coupling reactions .

- Counterion : Chloride-based reagents (e.g., 3-fluoro-2-methylphenylmagnesium chloride) are less nucleophilic than bromide analogs due to weaker leaving-group ability .

Table 2: Comparative Reaction Data

*Yields based on analogous reactions in literature.

Key Findings:

- Steric Hindrance : The ortho-methyl group in 5-fluoro-2-methylphenylmagnesium bromide reduces efficiency in Suzuki-Miyaura couplings compared to less hindered analogs .

- Fluorine Utility : Fluorinated Grignard reagents are critical in synthesizing bioactive molecules, where fluorine enhances metabolic stability and binding affinity .

Biologische Aktivität

5-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and fluorinated compounds. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C7H6BrFMg

- Molecular Weight : 213.33 g/mol

- CAS Number : 186496-59-3

5-Fluoro-2-methylphenylmagnesium bromide primarily acts as a nucleophile in chemical reactions. The magnesium atom forms a bond with the carbon atom of the phenyl ring, enhancing the nucleophilicity of the carbon atom. This allows it to effectively attack electrophilic centers, such as carbonyl groups in aldehydes and ketones, leading to the formation of new carbon-carbon bonds and alcohols as major products .

Biological Activity

Research has shown that compounds derived from 5-Fluoro-2-methylphenylmagnesium bromide exhibit significant biological activity, particularly in cancer treatment. A study evaluated its derivatives against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis.

Case Study: Inhibition of Cancer Cell Proliferation

In a notable experiment, various phosphoramidate analogues derived from 5-Fluoro-2-methylphenylmagnesium bromide were synthesized and tested against L1210 cells. The results indicated that these compounds effectively inhibited cell growth, with the addition of thymidine reversing this effect, suggesting a targeted mechanism involving nucleotide release .

Applications in Drug Development

The compound is instrumental in synthesizing intermediates for drug development, particularly for fluorinated drugs which often exhibit enhanced biological activity. Its utility extends to:

- Pharmaceutical Synthesis : Used in creating complex organic molecules for drugs.

- Agrochemicals : Employed in developing agricultural chemicals with improved efficacy.

- Material Science : Involved in producing materials with specific properties .

Comparison with Similar Compounds

To understand its unique properties, a comparison with similar Grignard reagents is essential:

| Compound | Reactivity | Applications |

|---|---|---|

| 3-Fluorophenylmagnesium bromide | Moderate | Organic synthesis |

| 4-Methoxyphenylmagnesium bromide | High | Pharmaceuticals and agrochemicals |

| 5-Fluoro-2-methylphenylmagnesium bromide | High | Drug development and material science |

The presence of both fluorine and methyl groups on the phenyl ring enhances its reactivity and selectivity compared to other compounds .

Safety and Handling

5-Fluoro-2-methylphenylmagnesium bromide is classified as hazardous. It is highly flammable and can cause severe skin burns and eye damage. Proper safety measures must be taken during handling, including using protective gear and working under inert conditions to prevent moisture reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.